Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is structurally related to other piperidine-based compounds, which are known for their diverse biological activities.
Preparation Methods
The synthesis of Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with propionylaniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve a one-pot synthesis to enhance yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to the formation of various substituted derivatives .
Scientific Research Applications
Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including pain management and neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The compound’s effects are mediated through G-protein coupled receptor pathways, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate is structurally similar to compounds such as fentanyl and its analogs. it differs in its specific substituents and functional groups, which confer unique pharmacological properties. Similar compounds include:
- N-(1-propyl-4-piperidinyl)propionanilide
- N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide
- N-(1-(3-phenoxypropyl)-4-piperidinyl)propionanilide
- N-(1-(2-cyanoethyl)-4-piperidinyl)propionanilide
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide
These compounds share a common piperidine core but differ in their side chains and substituents, leading to variations in their biological activity and therapeutic potential.
Properties
IUPAC Name |
ethyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-3-22(27)26(21-13-9-6-10-14-21)24(23(28)29-4-2)15-17-25(18-16-24)19-20-11-7-5-8-12-20/h5-14H,3-4,15-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYROTCVRDQKJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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